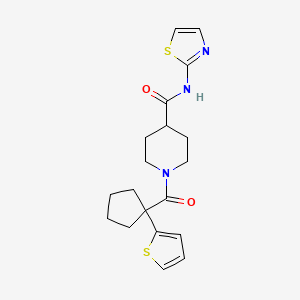

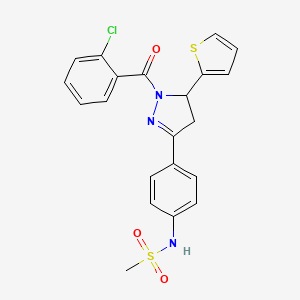

N-(thiazol-2-yl)-1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

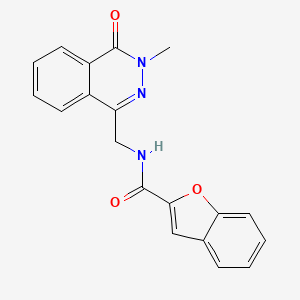

The synthesis of N-(thiazol-2-yl)-1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxamide and related compounds involves multi-step procedures that are designed based on the structural requirements for biological activity. For instance, a series of piperidyl carboxamides and thiocarboxamides were synthesized through a four-step procedure that included isoxazole ring formation, α-bromination, thiazole ring formation, and the final attachment of the carboxamide or thiocarboxamide group . Similarly, the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide involved one-pot reactions under mild conditions, leading to a diversity of products through different reaction pathways .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of heterocyclic rings such as thiazole, thiophene, and piperidine, which are crucial for their biological activities. The presence of these rings allows for a variety of interactions with biological targets, as evidenced by the competitive inhibition of the D1 protease by one of the synthesized compounds . The structural diversity is further enhanced by the introduction of various substituents, which can lead to different biological activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are regioselective and can include cyclization, dinucleophilic-bielectrophilic attack, β-attack, and condensation reactions . These reactions are carefully chosen to ensure the correct placement of functional groups that are essential for the desired biological activity. The synthesis often involves the use of reactive intermediates that can lead to a wide range of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of multiple heteroatoms within the rings contributes to the compounds' polarity, solubility, and potential to form hydrogen bonds, which are important for their interaction with biological targets. The synthesized compounds exhibit moderate to good herbicidal activities, and some show significant antimicrobial and anti-inflammatory activities . The antitumor activities of these compounds have also been evaluated, with many showing high inhibitory effects on various human cancer cell lines .

Scientific Research Applications

Thiazole-aminopiperidine Hybrid Analogues

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for their potential as Mycobacterium tuberculosis GyrB inhibitors. These compounds show promise in treating tuberculosis with minimal cytotoxicity, highlighting the potential of thiazole and piperidine derivatives in developing new antituberculosis agents (V. U. Jeankumar et al., 2013).

Microwave-assisted Synthesis of Hybrid Molecules

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei were synthesized, displaying antimicrobial, antilipase, and antiurease activities. This study demonstrates the versatility of incorporating piperazine and thiazole into hybrid molecules for potential therapeutic applications (Serap Başoğlu et al., 2013).

Heterocyclic Synthesis with Thiophene-2-Carboxamide

This research involved the synthesis of new antibiotic and antibacterial drugs using 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide. It highlights the role of thiophene derivatives in developing new treatments against bacterial infections (G. Ahmed, 2007).

Conformational Analysis of Thioperamide Analogues

A study on thioperamide, an H3-receptor antagonist, involving conformational analysis and X-ray crystallography, provides insights into the design of new H3-receptor antagonists. This research underscores the significance of structural analysis in developing compounds with potential pharmacological applications (P. Plazzi et al., 1997).

properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-1-(1-thiophen-2-ylcyclopentanecarbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S2/c23-16(21-18-20-9-13-26-18)14-5-10-22(11-6-14)17(24)19(7-1-2-8-19)15-4-3-12-25-15/h3-4,9,12-14H,1-2,5-8,10-11H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBFREVIEGYUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)C(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2543283.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2543288.png)

![methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2543299.png)

![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2543300.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543305.png)